

Electron configuration of scandium in scandium carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Scandium(III) carbonate*

Cat. No.: *B3053141*

[Get Quote](#)

An In-Depth Guide to the Electron Configuration of Scandium in Scandium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electron configuration of scandium within the ionic compound scandium carbonate. It outlines the determination of scandium's oxidation state and the principles governing its electronic structure. This analysis is fundamental for understanding the chemical behavior, bonding characteristics, and reactivity of scandium compounds, which is of significant interest in materials science, catalysis, and targeted drug development.

Determination of Oxidation State in Scandium Carbonate

Scandium carbonate is an inorganic compound with the chemical formula $\text{Sc}_2(\text{CO}_3)_3$.^{[1][2][3][4]} The carbonate ion (CO_3^{2-}) possesses a charge of -2. To maintain charge neutrality in the compound, the two scandium atoms must balance the total negative charge of the three carbonate ions (-6).

Therefore, the total positive charge from the two scandium atoms is +6, meaning each scandium atom exists as a cation with an oxidation state of +3. This trivalent ion (Sc^{3+}) is the most common and stable form of scandium in its compounds.^{[5][6][7][8][9]}

Electron Configuration of a Neutral Scandium Atom (Sc)

A neutral scandium atom (Sc) has an atomic number of 21, indicating it contains 21 protons and 21 electrons.^{[1][10][11]} Following the Aufbau principle, electrons fill the lowest energy orbitals first. The complete electron configuration for a neutral scandium atom is:

$1s^2 2s^2 2p^6 3s^2 3p^6 4s^2 3d^1$ ^{[11][12][13][14]}

Using noble gas notation, this configuration is abbreviated by referencing the preceding noble gas, Argon (Ar):

[Ar] $4s^2 3d^1$ ^{[10][12][15]}

The outermost electrons, or valence electrons, are those in the 4s and 3d orbitals.

Electron Configuration of the Scandium Ion (Sc^{3+}) in Scandium Carbonate

To achieve the +3 oxidation state found in scandium carbonate, a neutral scandium atom must lose its three valence electrons. When transition metals form ions, electrons are first removed from the outermost s orbital before the d orbital of the preceding shell.

The ionization process for scandium is as follows:

- The two electrons from the 4s orbital are removed.
- The single electron from the 3d orbital is removed.

This results in the scandium (III) ion (Sc^{3+}), which has a total of 18 electrons. Its electron configuration is identical to that of the noble gas Argon:

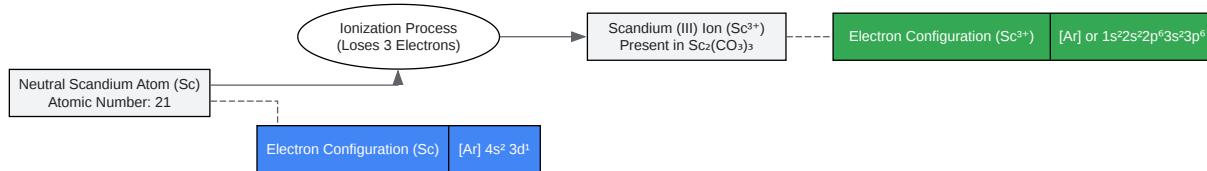
$1s^2 2s^2 2p^6 3s^2 3p^6$ or simply [Ar]^[6]

This stable, noble gas configuration, with no electrons in the 3d subshell ($[Ar]3d^0$), dictates the chemistry of scandium(III) compounds.^[6]

Summary of Electron Configurations

The quantitative electronic data for neutral scandium and its trivalent ion are summarized in the table below for direct comparison.

Species	Full Electron Configuration	Noble Gas Notation	Number of Valence Electrons
Neutral Scandium (Sc)	$1s^2 2s^2 2p^6 3s^2 3p^6 4s^2 3d^1$	[Ar] $4s^2 3d^1$	3
Scandium (III) Ion (Sc^{3+})	$1s^2 2s^2 2p^6 3s^2 3p^6$	[Ar]	0


Theoretical Methodology

The determination of electron configurations presented herein is based on established quantum mechanical principles rather than specific experimental protocols.

- Aufbau Principle: This principle dictates the sequence in which atomic orbitals are filled with electrons. The order generally follows increasing orbital energy levels (1s, 2s, 2p, 3s, 3p, 4s, 3d, etc.).
- Pauli Exclusion Principle: This principle states that no two electrons in an atom can have the same set of four quantum numbers, which implies that an orbital can hold a maximum of two electrons with opposite spins.
- Hund's Rule: This rule specifies that for a given electron subshell, electrons will first occupy each orbital singly with the same spin before any orbital is doubly occupied.
- Ionization Rules for Transition Metals: For transition metals, valence electrons in the outermost s-orbital are removed before those in the inner d-orbitals during cation formation.

Visualization of Scandium Ionization

The following diagram illustrates the logical workflow from a neutral scandium atom to the scandium (III) ion and the corresponding change in its electronic structure.

[Click to download full resolution via product page](#)

Caption: Scandium Ionization and Electron Configuration Change.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. lehvoss.de [lehvoss.de]
- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium Carbonate (Sc₂(CO₃)₃.xH₂O) Powder Wholesale [attelements.com]
- 5. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Scandium Chemistry oxidation state +3 Sc³⁺ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 7. Scandium compounds - Wikipedia [en.wikipedia.org]
- 8. Oxidation State of Scandium | Oxidation Number of Sc Element [easycalculation.com]
- 9. Scandium - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. m.youtube.com [m.youtube.com]

- 12. [brainly.com \[brainly.com\]](#)
- 13. [How Do You Write The Electron Configuration of Scandium \[unacademy.com\]](#)
- 14. [quora.com \[quora.com\]](#)
- 15. [WebElements Periodic Table » Scandium » properties of free atoms \[winter.group.shef.ac.uk\]](#)
- To cite this document: BenchChem. [Electron configuration of scandium in scandium carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3053141#electron-configuration-of-scandium-in-scandium-carbonate\]](https://www.benchchem.com/product/b3053141#electron-configuration-of-scandium-in-scandium-carbonate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com